molecular formula C12H12N2O4 B14491737 (5R)-5-(1,3-benzodioxol-5-ylmethyl)-5-methylimidazolidine-2,4-dione CAS No. 64726-42-7

(5R)-5-(1,3-benzodioxol-5-ylmethyl)-5-methylimidazolidine-2,4-dione

Cat. No.: B14491737
CAS No.: 64726-42-7
M. Wt: 248.23 g/mol
InChI Key: GLRYEKZAKBJMNV-GFCCVEGCSA-N
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Description

(5R)-5-(1,3-benzodioxol-5-ylmethyl)-5-methylimidazolidine-2,4-dione is a complex organic compound that features a benzodioxole ring attached to an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-(1,3-benzodioxol-5-ylmethyl)-5-methylimidazolidine-2,4-dione typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Attachment to Imidazolidine-2,4-dione: The benzodioxole ring is then attached to the imidazolidine-2,4-dione core through a series of nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Large-scale Synthesis of Intermediates: Using batch reactors for the initial formation of the benzodioxole ring.

    Continuous Flow Chemistry: For the subsequent attachment to the imidazolidine-2,4-dione core to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions can occur at the imidazolidine-2,4-dione core.

    Substitution: Nucleophilic substitution reactions are common, especially involving the benzodioxole ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols.

Major Products

    Oxidation Products: Typically involve the formation of quinones.

    Reduction Products: Lead to the formation of alcohols or amines.

    Substitution Products: Result in various substituted benzodioxole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as a building block for more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for certain enzymes.

    Drug Development: Investigated for its potential therapeutic properties.

Medicine

    Diagnostics: Used in the synthesis of diagnostic agents.

Industry

    Materials Science: Utilized in the development of new materials with unique properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which (5R)-5-(1,3-benzodioxol-5-ylmethyl)-5-methylimidazolidine-2,4-dione exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (5R)-5-(1,3-benzodioxol-5-ylmethyl)-5-ethylimidazolidine-2,4-dione: Similar structure with an ethyl group instead of a methyl group.

    (5R)-5-(1,3-benzodioxol-5-ylmethyl)-5-phenylimidazolidine-2,4-dione: Contains a phenyl group instead of a methyl group.

Uniqueness

    Structural Features: The presence of the benzodioxole ring attached to the imidazolidine-2,4-dione core is unique.

    Reactivity: The specific reactivity of the compound due to its unique structure.

Properties

CAS No.

64726-42-7

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

(5R)-5-(1,3-benzodioxol-5-ylmethyl)-5-methylimidazolidine-2,4-dione

InChI

InChI=1S/C12H12N2O4/c1-12(10(15)13-11(16)14-12)5-7-2-3-8-9(4-7)18-6-17-8/h2-4H,5-6H2,1H3,(H2,13,14,15,16)/t12-/m1/s1

InChI Key

GLRYEKZAKBJMNV-GFCCVEGCSA-N

Isomeric SMILES

C[C@]1(C(=O)NC(=O)N1)CC2=CC3=C(C=C2)OCO3

Canonical SMILES

CC1(C(=O)NC(=O)N1)CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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